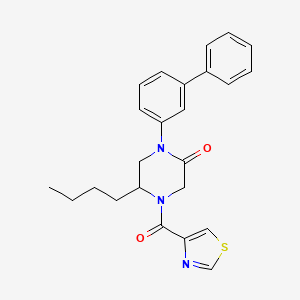![molecular formula C14H16FN3O3 B5587853 4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)
4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The synthesis of related 1,3,4-oxadiazole compounds involves the reaction of 4'-fluoro-3-methylbiphenyl-4-carbohydrazide with various aldehydes to produce novel Schiff base compounds, which are then acetylated to yield the final derivatives (Adimule et al., 2014).
Molecular Structure Analysis
- The molecular structure of related compounds, such as 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, has been determined using single crystal diffraction, revealing a planar molecule with a perpendicular fluorophenyl group (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
- The related compound 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride (Mamatha S.V et al., 2019).
Physical Properties Analysis
- The photochemistry of fluorinated 1,3,4-oxadiazoles has been explored, revealing their synthesis routes and photoisomerization behavior, crucial for understanding the physical properties of such compounds (Pace et al., 2004).
Chemical Properties Analysis
- The chemical properties of similar 1,3,4-oxadiazole derivatives have been studied, particularly their reactivity and possible sites for electrophilic and nucleophilic attacks, contributing to the understanding of the chemical behavior of 4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol (Dhonnar et al., 2021).
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the potential of compounds containing 1,3,4-oxadiazole rings, such as the one , for antimicrobial applications. Studies on related fluorobenzamides and fluorophenyl derivatives indicate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom in these compounds appears to enhance their antimicrobial efficacy. For example, certain derivatives have shown to be most active at minimal inhibitory concentrations (MIC) against selected bacterial and fungal strains, underscoring the importance of fluorine atoms in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Organic Electronics and Luminescence
Compounds featuring 1,3,4-oxadiazole structures have been investigated for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). Research into carbazole-substituted 1,3,4-oxadiazoles, for instance, has shown these compounds can exhibit thermally activated delayed fluorescence (TADF), making them suitable for use as emitters in OLEDs. These studies highlight the compounds' ability to achieve high external quantum efficiency (EQE) values and reduced efficiency rolloff at high current densities, indicating promising applications in the field of organic electronics (Cooper et al., 2022).
Polymer Science
In the realm of polymer science, fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been synthesized, showcasing high thermal stability and solubility in polar organic solvents. These polymers exhibit properties conducive to the creation of very thin, smooth coatings, along with displaying blue fluorescence when dissolved, which could have applications in advanced materials science, particularly in coatings and potentially in sensing applications (Hamciuc, Hamciuc, & Brumǎ, 2005).
Sensing Applications
Selective and colorimetric chemosensors containing 1,3,4-oxadiazole groups have been developed for the detection of fluoride ions. These sensors exploit the strong intramolecular hydrogen bond between adjacent phenolic hydroxyl and 1,3,4-oxadiazole units, allowing for specific interaction with fluoride ions. Such sensors have demonstrated potential for environmental and health-related monitoring, where the detection of fluoride ions is critical (Ma et al., 2013).
Anticancer Research
Research into 1,3,4-oxadiazole derivatives has also extended into the field of anticancer activity. Certain derivatives have been synthesized and characterized, with some showing significant cytotoxicity against human carcinoma cell lines. This indicates the potential of 1,3,4-oxadiazole compounds in the development of new anticancer therapies, particularly highlighting compounds that have demonstrated good cytotoxicity on specific cancer cell lines (Adimule et al., 2014).
properties
IUPAC Name |
4-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c15-11-3-1-2-10(6-11)14-17-16-13(21-14)8-18-4-5-20-9-12(19)7-18/h1-3,6,12,19H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMUIVSCIRFDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1CC2=NN=C(O2)C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-YL]methyl}-1,4-oxazepan-6-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587780.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)

![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)
![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)
![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)
![1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)
